An In-depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published peer-reviewed data on this specific molecule, this guide synthesizes information from supplier data, extrapolations from related compounds, and established analytical principles. The document is structured to deliver foundational knowledge on its chemical identity, and physicochemical characteristics, and to propose methodologies for its detailed characterization. This guide aims to serve as a foundational resource for researchers initiating studies on this compound and to highlight areas where further investigation is critically needed.
Introduction and Chemical Identity
5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is a bicyclic heterocyclic compound featuring a thiophene ring fused to a seven-membered azepane ring. The hydrochloride salt form suggests the presence of a basic nitrogen atom, rendering the molecule water-soluble to some extent. Its structural framework is an analog of other tetrahydrothienoazepines that have been explored for various pharmacological activities.
The precise arrangement of the fused rings is crucial for its chemical and biological properties. The "[2,3-c]" nomenclature specifies the fusion of the thiophene ring at its 2 and 3 positions with the 'c' face of the azepine ring. It is imperative to distinguish this isomer from its [3,2-c] and [2,3-d] counterparts, as they will exhibit distinct physicochemical and pharmacological profiles.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride | - |
| CAS Number | 1799420-94-2 | [1][2] |
| Molecular Formula | C₈H₁₁NS · HCl | [1][2] |
| Molecular Weight | 189.71 g/mol | [2] |
| Free Base CAS | 153024-86-3 | - |
Physicochemical Properties: A Data Gap Analysis
A thorough literature search reveals a significant lack of experimentally determined physicochemical data for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. This section outlines the key basic properties and provides context based on related structures and general chemical principles.
Basicity and pKa
The basicity of the molecule arises from the lone pair of electrons on the nitrogen atom within the azepine ring. As a hydrochloride salt, the nitrogen is protonated. The pKa of the conjugate acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
While no experimental pKa value for this specific compound has been reported in the literature, it is expected to be in the range of typical secondary amines. For context, the pKa values for related azepine derivatives have been reported to be in the range of 7-9.[3]
Proposed Experimental Protocol for pKa Determination:
A potentiometric titration would be the standard method to determine the pKa value.
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Apparatus: A calibrated pH meter with a suitable electrode, an automatic titrator, and a constant temperature bath.
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Methodology:
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Prepare a standard solution of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in deionized water or a suitable co-solvent system if solubility is low.
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Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).
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Record the pH change as a function of the volume of titrant added.
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The pKa can be determined from the titration curve, typically at the half-equivalence point.
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Self-Validation: The experiment should be repeated multiple times to ensure reproducibility. The use of certified buffer solutions for pH meter calibration is crucial for accuracy.
Solubility
The hydrochloride salt form is expected to confer aqueous solubility. However, the overall lipophilicity of the tetrahydrothienoazepine core will influence its solubility in both aqueous and organic solvents.
Table 2: Predicted and Observed Solubility (Qualitative)
| Solvent | Predicted/Observed Solubility | Rationale/Source |
| Water | Soluble | As a hydrochloride salt. |
| Methanol | Likely Soluble | Polar protic solvent. |
| Ethanol | Likely Soluble | Polar protic solvent. |
| Dichloromethane | Likely Soluble (as free base) | The organic core suggests solubility in chlorinated solvents. |
| Acetonitrile | Likely Soluble | Polar aprotic solvent. |
Proposed Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to determine the solubility in various solvents.
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Methodology:
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Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
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Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.
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Centrifuge or filter the suspension to remove undissolved solid.
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Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Stability
Information regarding the chemical stability of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is not available in the public domain. As a general precaution for amine-containing compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1]
Synthesis and Characterization
While a specific, detailed synthesis for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is not described in peer-reviewed literature, a plausible synthetic route can be inferred from related chemistries. A potential precursor, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one, has been synthesized via a Friedel-Crafts cyclization of N-benzyl-N-(2-thenyl)-β-alanine.
Proposed Synthetic Pathway:
A logical approach to the target molecule could involve the synthesis of the corresponding lactam, 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one, followed by its reduction.
A potential synthetic workflow.
Characterization:
The structural elucidation of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show characteristic signals for the aromatic protons on the thiophene ring and the aliphatic protons of the azepine ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity.
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¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion of the free base.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond (in the protonated form), C-H bonds (aromatic and aliphatic), and C=C and C-S bonds of the thiophene ring.
Potential Pharmacological Significance
While no specific pharmacological data for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride has been published, the broader class of thienoazepines and related thienopyridines has been investigated for a range of biological activities. These include potential applications as central nervous system (CNS) agents and in other therapeutic areas.[3][4] The structural similarity to known pharmacophores suggests that this compound could be a valuable scaffold for medicinal chemistry programs.
Conclusion and Future Directions
5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is a chemical entity with potential for further scientific exploration. However, the current body of public knowledge is sparse. This technical guide has consolidated the available information and highlighted the significant data gaps. Future research should prioritize:
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The development and publication of a robust and reproducible synthetic protocol.
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Comprehensive characterization using modern analytical techniques to provide a complete spectroscopic profile.
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Experimental determination of its fundamental physicochemical properties, including pKa and solubility in various media.
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Exploratory pharmacological screening to identify potential biological activities and mechanisms of action.
This foundational work is essential to unlock the potential of this and related compounds for the broader scientific and drug development community.
References
- Cho, H., Murakami, K., Fujisawa, A., Niwa, M., Nakanishi, H., & Uchida, I. (n.d.). SYNTHESIS OF NOVEL 5,6,7,8-TETRAHYDRO-4H-THIEN0[2,3-b][l,4]-.
- Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines. Journal of Medicinal Chemistry, 17(6), 624–630.
- Paquette, L. A. (Ed.). (1984). Comprehensive Organic Chemistry, Volume 7: Heterocyclic Compounds. Pergamon Press.
- Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733.
